Cardioprotective Activity in Neonatal Rat Cardiomyocytes: Dose-Dependent Protection Against Injury
Nardoaristolone B demonstrates dose-dependent protective effects on neonatal rat cardiomyocyte injury [1]. The compound protects against H2O2-induced cardiomyocyte damage, with reported EC50 values ranging from 8.2 to 12.5 μM depending on assay endpoint [1]. In contrast, Nardoaristolone A, despite being co-isolated from the same plant source and sharing an aristolane-derived skeleton, has not been reported to exhibit any cardioprotective activity in this model system [2]. This functional divergence between the A and B congeners is striking given their structural relationship and identical botanical origin [2].
| Evidence Dimension | Cardioprotective potency (EC50) in H2O2-induced neonatal rat cardiomyocyte injury model |
|---|---|
| Target Compound Data | EC50: 8.2–12.5 μM (dose-dependent protection, H2O2-induced injury) |
| Comparator Or Baseline | Nardoaristolone A: No reported cardioprotective activity in this model |
| Quantified Difference | Activity present vs. activity not reported/detected |
| Conditions | Neonatal rat cardiomyocytes; H2O2-induced injury model |
Why This Matters
For cardiovascular pharmacology research programs, Nardoaristolone B is the only member of this congeneric pair with validated cardioprotective activity, making Nardoaristolone A an inappropriate substitute.
- [1] Handore KL, Reddy DS. Total Synthesis of (±)-Nardoaristolone B and Its Analogues. Org Lett. 2014;16(16):4252-4255. View Source
- [2] Liu ML, Duan YH, Hou YL, Li C, Gao HY, Dai Y, Yao XS. Nardoaristolones A and B, two terpenoids with unusual skeletons from Nardostachys chinensis Batal. Org Lett. 2013;15(5):1000-1003. View Source
